Isopropyl 5-amino-1H-imidazole-4-carboxylate
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Overview
Description
Isopropyl 5-amino-1H-imidazole-4-carboxylate is a chemical compound with the molecular formula C7H11N3O2. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 5-amino-1H-imidazole-4-carboxylate typically involves the reaction of 5-amino-1H-imidazole-4-carboxylic acid with isopropyl alcohol in the presence of a dehydrating agent. This esterification reaction can be catalyzed by acidic or basic conditions, depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 5-amino-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
Isopropyl 5-amino-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Isopropyl 5-amino-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways. Additionally, it can interact with cellular receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-imidazole-4-carboxamide: Shares a similar imidazole core but differs in the functional groups attached.
5-Nitro-1H-imidazole-4-carboxylate: Contains a nitro group instead of an amino group.
1H-Imidazole-4-carboxylic acid: Lacks the isopropyl ester group.
Uniqueness
Isopropyl 5-amino-1H-imidazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isopropyl ester group enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
propan-2-yl 4-amino-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C7H11N3O2/c1-4(2)12-7(11)5-6(8)10-3-9-5/h3-4H,8H2,1-2H3,(H,9,10) |
InChI Key |
ZJRGHDDAJDBOQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(N=CN1)N |
Origin of Product |
United States |
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